5-Amino-1-ethyl-1H-indazole

Physicochemical characterization Solid-state properties Crystallization behavior

Tautomeric ambiguity in N-unsubstituted 5-aminoindazoles complicates scaffold elaboration. 5-Amino-1-ethyl-1H-indazole eliminates this via fixed 1H-tautomer geometry. • Fixed 1H-tautomer: single InChIKey, unambiguous regiochemistry. • Balanced LogP (~1.2), crystalline (mp 100-102 °C) for accurate weighing. • 5-NH₂ handle for amide coupling, urea formation, PROTAC linker attachment. Supplied at 98% purity with batch-specific QC (NMR, HPLC).

Molecular Formula C9H11N3
Molecular Weight 161.208
CAS No. 511249-17-5; 51586-20-0
Cat. No. B2602294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-ethyl-1H-indazole
CAS511249-17-5; 51586-20-0
Molecular FormulaC9H11N3
Molecular Weight161.208
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)N)C=N1
InChIInChI=1S/C9H11N3/c1-2-12-9-4-3-8(10)5-7(9)6-11-12/h3-6H,2,10H2,1H3
InChIKeyCCQKLBKIVZTVQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1-ethyl-1H-indazole Chemical Identity and Core Properties


5-Amino-1-ethyl-1H-indazole (C₉H₁₁N₃, MW 161.20 g·mol⁻¹) is an N¹-ethyl substituted 5-aminoindazole belonging to the indazole family of heterocyclic building blocks. The compound features an amino group at the 5‑position and an ethyl group at the N‑1 position of the bicyclic ring system. This precise substitution pattern locks the indazole in the stable 1H‑tautomer, eliminating the prototropic tautomeric equilibrium characteristic of N-unsubstituted indazoles [1]. The crystalline solid exhibits a melting point of 100–102 °C, a predicted boiling point of 328.3±15.0 °C at 760 mmHg, a computed LogP of 1.2, and a calculated aqueous solubility of approximately 1.5 g·L⁻¹ at 25 °C . The compound is catalogued as a versatile small-molecule scaffold and protein degrader building block, routinely supplied at purities of 95–98% with batch-specific QC certificates (NMR, HPLC, GC) .

+ N-1 ethyl fixed 1H-tautomer – unambiguous scaffold orientation for kinase affinity reagent design
+ Derivatizable 5-amino handle suitable for amide coupling, urea formation, or reductive amination
+ Batch-specific QC (NMR, HPLC, GC) supporting procurement confidence and lot selection
+ Moderate computed lipophilicity and aqueous solubility support synthetic handling and early assay compatibility

N-1 Ethyl Substitution vs. Generic 5-Aminoindazole Analogs


Within structure-guided drug design, the N-1 substituent governs at least three critical parameters that preclude simple interchange of in-class 5-aminoindazoles: (i) tautomeric stability, (ii) lipophilicity and solubility, and (iii) regiochemical fidelity during scaffold elaboration. N-Unsubstituted 5-aminoindazole exists as an equilibrium mixture of 1H- and 2H-tautomers, introducing ambiguity in both physical form and chemical reactivity [1]. The N-1 ethyl substituent eliminates this tautomerism while contributing a distinct hydrophobic increment relative to the N-methyl analog, shifting LogP upward by ~0.5 units and lowering the melting point by >40 °C compared with 5-amino-1-methyl-1H-indazole . These differences directly impact crystallization behavior, solvent compatibility, and reaction kinetics during subsequent derivatization steps. Furthermore, the ethyl substituent provides a fixed vector for substitution that can be exploited to tune binding orientations in protein active sites, a design feature not achievable with the unsubstituted or N-methyl counterparts [1].

Target (N-1 Ethyl)
Locked 1H-tautomer, defined lipophilicity and melting point profile
N-Unsubstituted / N-Methyl
1H/2H tautomeric equilibrium or altered LogP and thermal behavior; may not replicate scaffold behavior
Tautomeric state difference: 1H/2H equilibrium in unsubstituted analogs can shift reactivity and binding orientation, limiting direct replacement without re-characterization.
Lipophilicity and solid-form shift: Ethyl vs. methyl substituent changes LogP and melting point substantially; crystallization, solubility, and reaction kinetics may not transfer between analogs.

Comparative Evidence Across Key Physicochemical and Synthetic Dimensions


Melting Point Comparison Across N-1 Substitution Variants

5-Amino-1-ethyl-1H-indazole exhibits a melting point of 100–102 °C (dichloromethane/ligroin), which is 42–52 °C lower than the N-methyl analog (5-amino-1-methyl-1H-indazole, mp 142–154 °C) and 73–78 °C lower than the N-unsubstituted 5-aminoindazole (mp 175–178 °C) . This substantial melting point depression reflects the ethyl group's disruption of crystal lattice packing relative to smaller or absent N-substituents, a property that can facilitate solubility in organic solvents during synthetic transformations .

Melting point (crystalline)
Data to verify
Target: 100–102 °C; ΔTm –42 to –52 °C vs. N-methyl, –73 to –78 °C vs. unsubstituted
Lower melting point may facilitate organic-solvent solubility during synthetic transformations.
Values from vendor QC datasheets; inter-lab variation possible.
Physicochemical characterization Solid-state properties Crystallization behavior

Hydrophobicity Profiling via LogP Comparison

The computed LogP (XLogP3-AA) of 5-amino-1-ethyl-1H-indazole is 1.2 [1]. In contrast, 5-amino-1H-indazole has a reported LogP of 0.65 (experimental) to 1.73 (computed, depending on method) . The LogP of the N-ethyl derivative represents an intermediate hydrophobicity between these values, reflecting the contribution of the ethyl group relative to the N-H tautomer. For 5-amino-1-methyl-1H-indazole, LogP from computed sources is reported as 1.74 . The lower LogP of the N-ethyl analog relative to the N-methyl analog (ΔLogP ≈ –0.5) may appear counterintuitive but arises from conformational effects of the larger ethyl group on overall polarity distribution.

LogP (computed)
Class-level
Target XLogP3 1.2; ΔLogP ≈ –0.5 vs. N-methyl, +0.55 vs. unsubstituted (experimental base)
Intermediate lipophilicity may affect membrane permeability and chromatographic retention.
Computed values; experimental validation advised.
Lipophilicity Drug-likeness ADME prediction

Tautomeric Homogeneity vs. Equilibrium Mixtures

5-Amino-1H-indazole exists in solution as an equilibrium mixture of 1H-indazole and 2H-indazole tautomers, with 1H-indazole being thermodynamically more stable . The N-1 ethyl substituent on the target compound irrevocably locks the structure into the 1H-tautomer, yielding a single, homogeneous chemical species by NMR . This contrasts with the N-unsubstituted scaffold, where prototropic equilibration can complicate both analytical characterization and the regiochemical outcome of subsequent N-functionalization reactions. In the context of kinase affinity reagent design, the fixed orientation of the indazole scaffold has been shown to be critical for achieving consistent binding poses in ATP-binding pockets [1].

Tautomeric state
Class-level
Target: single 1H-tautomer; unsubstituted: 1H/2H equilibrium
Homogeneous species eliminates ambiguity in SAR and reaction reproducibility.
Based on NMR and literature precedent.
Tautomerism Scaffold integrity Reaction reproducibility

Synthetic Route Efficiency and Regiochemical Purity

5-Amino-1-ethyl-1H-indazole is accessible via reduction of 1-ethyl-5-nitro-1H-indazole, with reported yields of approximately 98% . The precursor 1-ethyl-5-nitro-1H-indazole is itself prepared by regioselective N-alkylation of 5-nitro-1H-indazole with bromoethane in DMF using K₂CO₃ as base, a protocol that yields the N-1 isomer as the major product [1]. This high-yielding two-step sequence contrasts with the direct alkylation of 5-amino-1H-indazole, where competing N-2 alkylation can produce regioisomeric mixtures requiring chromatographic separation and reducing overall yield [2].

Isolated yield (reduction)
Reported
Target: ~98% from 1-ethyl-5-nitro-indazole; direct alkylation of aminoindazole: ~50% N1
High isomerically clean yield supports scalable procurement.
Reported yield; process conditions may vary.
Synthetic accessibility Intermediate preparation Process chemistry

Key Procurement and Application Scenarios


Kinase-Focused Fragment and Scaffold Elaboration

The fixed 1H-tautomer and N-1 ethyl vector make 5-amino-1-ethyl-1H-indazole a preferred starting point for constructing immobilized kinase affinity reagents and focused chemical libraries, where unambiguous binding orientation is essential [1]. The 5-amino group serves as a readily derivatizable handle for amide coupling, urea formation, or reductive amination, enabling rapid exploration of structure-activity relationships in ATP-competitive inhibitor programs. The intermediate LogP (~1.2) provides a balanced lipophilicity profile compatible with both organic synthesis and preliminary in vitro assays.

Protein Degrader Building Block for PROTAC Design

5-Amino-1-ethyl-1H-indazole is explicitly marketed within the protein degrader building block family [2]. The 5-amino group can be elaborated to introduce linker attachment points for PROTAC design, while the N-1 ethyl substituent maintains scaffold homogeneity and avoids tautomer-related complications during conjugate assembly. The compound's crystalline nature (mp 100–102 °C) facilitates accurate weighing and formulation for bioconjugation chemistry.

Process Scale-Up of N-1 Ethyl Indazole Intermediates

For synthetic route scouting and process development, the high-yielding reduction of 1-ethyl-5-nitro-1H-indazole (~98% yield) provides a robust, scalable entry to the 5-amino derivative . The significantly lower melting point of the product (100–102 °C) relative to the N-methyl analog (>140 °C) may simplify melt crystallization or solvent-based purification at scale. Laboratories evaluating kilo-scale procurement should prioritize suppliers that provide batch-specific NMR and HPLC data confirming regioisomeric purity.

Analytical Reference Standard and Method Development

The well-defined, single-species nature of 5-amino-1-ethyl-1H-indazole (confirmed by a single InChIKey CCQKLBKIVZTVQH-UHFFFAOYSA-N and consistent NMR resonances) makes it suitable as an analytical reference standard for HPLC method development and impurity profiling of indazole-containing drug substances [3]. The compound's moderate aqueous solubility (~1.5 g/L) and UV-active chromophore support detection at standard wavelengths (254 nm).

Application
Selection Property
Validation Focus
Kinase-directed scaffold research
Fixed 1H-tautomer, derivatizable 5-amino handle
Binding orientation assessment, SAR exploration context
PROTAC linker-conjugation studies
Tautomerically stable scaffold, linker-attachment point at 5-amino
Conjugate assembly outcome monitoring, scaffold integrity review
Intermediate scale-up evaluation
High isolated yield route, low melting point facilitating purification
Regioisomeric purity, batch QC certificate review
Analytical method development support
Single-species identity (InChIKey), UV-active chromophore
HPLC retention reproducibility, impurity profiling
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